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Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonitrile

Cat. No.: B149592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclopentanecarbonitrile, a bifunctional cyclic compound, serves as a valuable building

block in organic synthesis and drug discovery. Its rigid cyclopentanone frame, coupled with the

reactive keto and nitrile functionalities, offers a unique scaffold for the design of novel

therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within

its crystal lattice is paramount for predicting its physicochemical properties, reaction dynamics,

and potential interactions with biological targets. This technical guide provides a

comprehensive overview of the anticipated crystal structure of 2-
Oxocyclopentanecarbonitrile, details the standard experimental procedures for its structural

elucidation, and presents a logical framework for its molecular interactions.

While a definitive, publicly archived single-crystal X-ray diffraction study for 2-
Oxocyclopentanecarbonitrile is not readily available in crystallographic databases as of the

latest search, this guide outlines the expected structural parameters and the established

methodologies for such an analysis.

Predicted Physicochemical Properties
A summary of the computed and experimentally available data for 2-
Oxocyclopentanecarbonitrile is presented below. These properties provide a foundational

understanding of the molecule's behavior.
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Property Value Source

Molecular Formula C₆H₇NO PubChem[1]

Molecular Weight 109.13 g/mol PubChem[1]

IUPAC Name
2-oxocyclopentane-1-

carbonitrile
PubChem[1]

CAS Number 2941-29-9 PubChem[1]

Boiling Point 258 °C at 760 mmHg LookChem[2]

Density 1.084 g/cm³ LookChem[2]

XLogP3 0.4 LookChem[2]

Hydrogen Bond Donor Count 0 LookChem[2]

Hydrogen Bond Acceptor

Count
2 LookChem[2]

Experimental Protocol for Crystal Structure Analysis
The determination of the crystal structure of a small organic molecule like 2-
Oxocyclopentanecarbonitrile follows a well-established workflow. The following sections

detail the necessary experimental procedures.

Synthesis and Purification
The initial step involves the synthesis of 2-Oxocyclopentanecarbonitrile, which can be

achieved through various organic synthesis routes. Following synthesis, the compound must

be purified to a high degree, typically greater than 99%, to ensure the growth of high-quality

single crystals. Common purification techniques include:

Recrystallization: Dissolving the crude product in a suitable solvent at an elevated

temperature and allowing it to cool slowly, promoting the formation of pure crystals.

Chromatography: Utilizing techniques such as column chromatography to separate the

target compound from impurities.
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Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Several

methods can be employed:

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed

in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks,

leading to the formation of single crystals.

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then

placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound

is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of

the compound and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at a higher temperature is

slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in

the X-ray beam of a single-crystal X-ray diffractometer. The data collection process involves:

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the

dimensions and angles of the unit cell and to identify the Bravais lattice.

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in

the X-ray beam. The intensity and position of each diffraction spot are recorded. Key

parameters for data collection include the X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å),

temperature (often cryogenic, e.g., 100 K, to minimize thermal motion), and exposure time.

Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure:

Structure Solution: The initial positions of the atoms in the unit cell are determined using

direct methods or Patterson methods.
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Structure Refinement: The atomic positions and their anisotropic displacement parameters

are refined against the experimental diffraction data using a least-squares minimization

algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined

isotropically. The final refined structure is evaluated based on crystallographic R-factors

(e.g., R1, wR2) and the goodness-of-fit (GooF).

Visualizing the Workflow and Molecular Logic
To better illustrate the process and the molecular features of 2-Oxocyclopentanecarbonitrile,

the following diagrams are provided.

Synthesis & Purification Crystallization X-ray Diffraction Structural Analysis

Synthesis of 2-Oxocyclopentanecarbonitrile Purification (e.g., Recrystallization) Single Crystal Growth (e.g., Slow Evaporation) Data Collection Structure Solution Structure Refinement Final Crystal Structure
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Figure 1: Experimental workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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